molecular formula C30H36N2O9 B12771526 Indacaterol metabolite P37 CAS No. 1446354-20-6

Indacaterol metabolite P37

Cat. No.: B12771526
CAS No.: 1446354-20-6
M. Wt: 568.6 g/mol
InChI Key: QTEUXTDFPHJNHA-IQEQWHAESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indacaterol involves multiple steps, including the formation of the quinolinone core and subsequent functionalization to introduce the diethylindan-2-ylamino group. The glucuronidation of indacaterol to form metabolite P37 occurs primarily in the liver, facilitated by uridine diphosphate-glucuronosyltransferase enzymes .

Industrial Production Methods: Industrial production of indacaterol and its metabolites involves large-scale chemical synthesis followed by purification processes such as high-performance liquid chromatography (HPLC). The glucuronidation step is typically carried out using liver microsomes or recombinant enzymes to ensure high yield and purity of the metabolite .

Chemical Reactions Analysis

Types of Reactions: Indacaterol metabolite P37 primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the addition of a glucuronic acid moiety to the parent compound, increasing its solubility and facilitating excretion .

Common Reagents and Conditions: The glucuronidation reaction requires uridine diphosphate-glucuronic acid as a co-substrate and is catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. The reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the liver .

Major Products Formed: The primary product of the glucuronidation reaction is this compound, which is more water-soluble than the parent compound and is excreted in the urine and feces .

Mechanism of Action

Indacaterol metabolite P37 exerts its effects through the same mechanism as the parent compound, indacaterol. It stimulates adrenergic beta-2 receptors in the smooth muscle of the airways, causing relaxation and bronchodilation. This action helps to alleviate symptoms of COPD by improving airflow and reducing bronchoconstriction .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of Indacaterol Metabolite P37: this compound is unique due to its rapid onset and prolonged duration of action, which allows for once-daily dosing. Its glucuronidation to form metabolite P37 enhances its solubility and facilitates excretion, contributing to its favorable pharmacokinetic profile .

Properties

CAS No.

1446354-20-6

Molecular Formula

C30H36N2O9

Molecular Weight

568.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-2-oxo-1H-quinolin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H36N2O9/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)31-13-21(33)19-5-7-22(24-20(19)6-8-23(34)32-24)40-30-27(37)25(35)26(36)28(41-30)29(38)39/h5-10,18,21,25-28,30-31,33,35-37H,3-4,11-13H2,1-2H3,(H,32,34)(H,38,39)/t21-,25-,26-,27+,28-,30+/m0/s1

InChI Key

QTEUXTDFPHJNHA-IQEQWHAESA-N

Isomeric SMILES

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)CC

Canonical SMILES

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)CC

Origin of Product

United States

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